3-(3-Piperidinyl)[1,2,4]triazolo[4,3-a]pyridine
CAS No.: 889943-47-9
Cat. No.: VC2528950
Molecular Formula: C11H14N4
Molecular Weight: 202.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 889943-47-9 |
|---|---|
| Molecular Formula | C11H14N4 |
| Molecular Weight | 202.26 g/mol |
| IUPAC Name | 3-piperidin-3-yl-[1,2,4]triazolo[4,3-a]pyridine |
| Standard InChI | InChI=1S/C11H14N4/c1-2-7-15-10(5-1)13-14-11(15)9-4-3-6-12-8-9/h1-2,5,7,9,12H,3-4,6,8H2 |
| Standard InChI Key | ZWXUXOSRVISZHS-UHFFFAOYSA-N |
| SMILES | C1CC(CNC1)C2=NN=C3N2C=CC=C3 |
| Canonical SMILES | C1CC(CNC1)C2=NN=C3N2C=CC=C3 |
Introduction
Structural Characteristics
3-(3-Piperidinyl) triazolo[4,3-a]pyridine consists of a triazole ring fused to a pyridine ring, forming the triazolo[4,3-a]pyridine core, with a piperidine substituent attached at the 3-position. This structural arrangement creates a molecule with multiple nitrogen atoms that can participate in various interactions, including hydrogen bonding and coordination with metals.
The 1,2,4-triazolo[4,3-a]pyridine core typically adopts a planar structure, as observed in similar compounds. X-ray crystallographic studies of related molecules have shown that certain bonds within the triazolopyridine system, such as C8–N9, C4–N9, and C1–N2, are significantly longer than typical C=N bonds (1.28 Å), indicating substantial conjugation within the fused ring system .
The piperidine substituent introduces three-dimensionality to the otherwise planar triazolopyridine scaffold. In the piperidinyl moiety, the six-membered ring likely adopts a chair conformation, which is the energetically favorable arrangement for saturated six-membered rings.
Table 1: Key Structural Features of 3-(3-Piperidinyl) triazolo[4,3-a]pyridine
| Structural Element | Description |
|---|---|
| Core Scaffold | 1,2,4-triazolo[4,3-a]pyridine |
| Substituent | 3-Piperidinyl group at position 3 |
| Ring Systems | Two fused rings (triazole, pyridine) plus piperidine |
| Heteroatoms | Multiple nitrogen atoms (3 in triazole, 1 in pyridine, 1 in piperidine) |
| Conjugation | Extended π-electron system in the triazolopyridine portion |
| Spatial Arrangement | Planar triazolopyridine with three-dimensional piperidine extension |
Chemical Properties
The chemical properties of 3-(3-Piperidinyl) triazolo[4,3-a]pyridine can be extrapolated from related compounds and fundamental principles of organic chemistry.
Physical state data for the related compound 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one indicates it exists as a solid at room temperature with a melting point range of 230-234°C . While the addition of a piperidine substituent would alter these properties, 3-(3-Piperidinyl) triazolo[4,3-a]pyridine would also likely be a solid at ambient conditions.
The reactivity of 3-(3-Piperidinyl) triazolo[4,3-a]pyridine is influenced by both the electron-deficient nature of the triazolopyridine core and the basic character of the piperidine nitrogen. This combination creates multiple reactive sites within the molecule.
Table 3: Predicted Chemical Properties of 3-(3-Piperidinyl) triazolo[4,3-a]pyridine
Biological Activities
The biological activity profile of 3-(3-Piperidinyl) triazolo[4,3-a]pyridine can be inferred from studies on related triazolopyridine derivatives, which have demonstrated diverse pharmacological properties.
The triazolopyridine scaffold itself has been identified as a privileged structure in medicinal chemistry, exhibiting various biological activities including antibacterial, antifungal, and antitumor properties. The addition of the piperidine moiety likely modifies these inherent activities, potentially enhancing certain properties or introducing new ones.
Research on related compounds suggests that triazolopyridines can interact with various biological targets. For instance, some triazolo[1,5-a]pyridine derivatives have shown potent activity as RORγt inverse agonists, with potential applications in treating inflammatory conditions such as psoriasis . While 3-(3-Piperidinyl) triazolo[4,3-a]pyridine features a different isomeric arrangement, the structural similarities suggest it might exhibit comparable activity profiles.
Structure-Activity Relationships
Understanding the relationship between structural modifications and biological activity is crucial for optimizing compounds based on the 3-(3-Piperidinyl) triazolo[4,3-a]pyridine scaffold.
Studies on related triazolopyridine derivatives have revealed that subtle structural changes can significantly impact biological activity. For example, research on triazolo[1,5-a]pyridine derivatives demonstrated that methyl substitutions on the triazolopyridine ring resulted in reduced biological activity, likely due to steric hindrance in target binding pockets .
For 3-(3-Piperidinyl) triazolo[4,3-a]pyridine, several structural elements could be modified to tune its properties and activities:
Table 5: Structure-Activity Relationship Considerations for 3-(3-Piperidinyl) triazolo[4,3-a]pyridine
| Modification Site | Potential Impact on Properties | Potential Impact on Biological Activity |
|---|---|---|
| Piperidine Ring | Changes in lipophilicity and solubility based on substituents | Altered binding affinity and selectivity for target proteins |
| Triazolopyridine Core | Modified electronic distribution affecting reactivity | Changed interaction strength with biological receptors |
| Position of Attachment | Different spatial arrangements of the piperidine | Altered fit within binding pockets of target proteins |
| Additional Functional Groups | Introduction of hydrogen bond donors/acceptors | Enhanced potency, selectivity, or pharmacokinetic properties |
| Stereochemistry | Configuration at the piperidine ring | Potential for stereoselective interactions with biological targets |
| Application Domain | Specific Potential Uses | Key Advantages |
|---|---|---|
| Drug Discovery | Lead compound for receptor modulators | Multi-nitrogen scaffold with drug-like properties |
| Neuropharmacology | Central nervous system active agents | Structural similarity to known neuroactive compounds |
| Coordination Chemistry | Ligands for metal complexes | Multiple coordination sites from nitrogen atoms |
| Catalysis | Organocatalyst or ligand for metal catalysts | Unique electronic and steric properties |
| Analytical Chemistry | Chelating agent or fluorescent probe | Potential for selective binding and detection |
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